molecular formula C12H26ClN3O2 B2894448 Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate hydrochloride CAS No. 2260937-93-5

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2894448
CAS No.: 2260937-93-5
M. Wt: 279.81
InChI Key: IRJJFSOIMXZBSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25N3O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain high-purity tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate;hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .

Properties

IUPAC Name

tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.ClH/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJJFSOIMXZBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCN(CC1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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